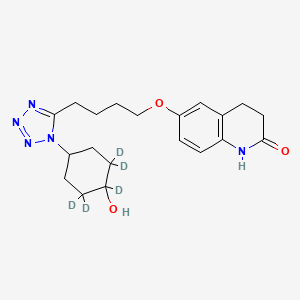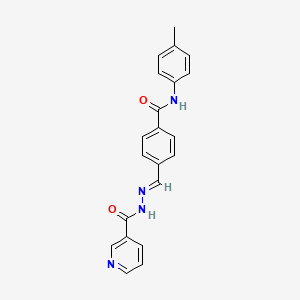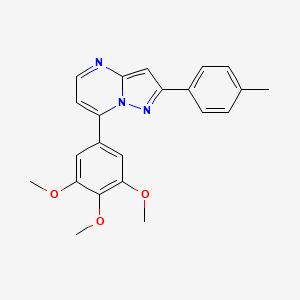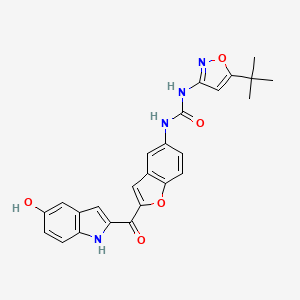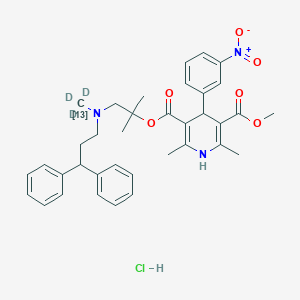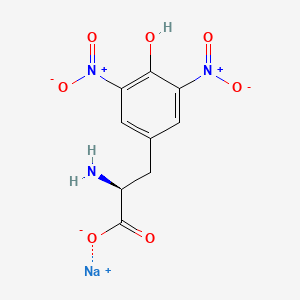
3,5-Dinitro-L-tyrosine (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitro-L-tyrosine (sodium): is a derivative of the amino acid tyrosine. It is characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring of the tyrosine molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine (sodium) typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production methods for 3,5-Dinitro-L-tyrosine (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dinitro-L-tyrosine (sodium) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products:
Oxidation: Products include dinitro derivatives with additional oxygen-containing groups.
Reduction: Products include 3,5-diamino-L-tyrosine (sodium).
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitro-L-tyrosine (sodium) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of 3,5-Dinitro-L-tyrosine (sodium) involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can participate in redox reactions, affecting the activity of enzymes and other proteins. The compound can also act as a substrate or inhibitor for certain biochemical pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
3,5-Diamino-L-tyrosine (sodium): A reduced form of 3,5-Dinitro-L-tyrosine (sodium) with amino groups instead of nitro groups.
3,5-Diiodo-L-tyrosine (sodium): A halogenated derivative with iodine atoms at the 3 and 5 positions.
3,5-Dibromo-L-tyrosine (sodium): Another halogenated derivative with bromine atoms at the 3 and 5 positions
Uniqueness: 3,5-Dinitro-L-tyrosine (sodium) is unique due to its nitro groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where other derivatives may not be suitable .
Eigenschaften
Molekularformel |
C9H8N3NaO7 |
|---|---|
Molekulargewicht |
293.17 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
InChI-Schlüssel |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
Isomerische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


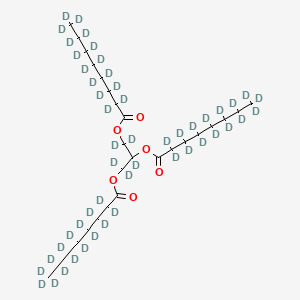

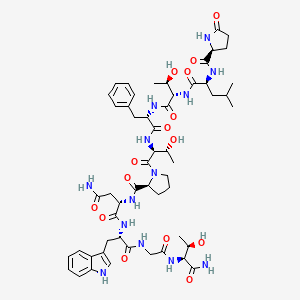
![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
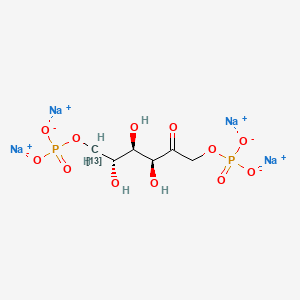
![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
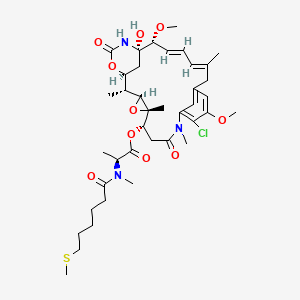

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)
